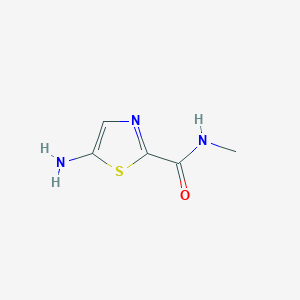![molecular formula C8H13NO2 B1499749 六氢吡啶并[2,1-c][1,4]噁嗪-8(1H)-酮 CAS No. 80023-33-2](/img/structure/B1499749.png)
六氢吡啶并[2,1-c][1,4]噁嗪-8(1H)-酮
描述
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
不对称芳基化
六氢吡啶并[2,1-c][1,4]噁嗪-8(1H)-酮用于不对称芳基化领域 . 首次使用简单的硫烯烃作为配体,实现了高度对映选择性的铑催化苯并噁嗪酮和喹喔啉酮与芳基硼氧烷的芳基化反应 . 该方案为手性3,4-二氢苯并[1,4]噁嗪-2-酮和二氢喹喔啉酮提供了有效的合成方法 .
GPR119激动剂
该化合物已被优化为GPR119激动剂 . GPR119是开发抗2型糖尿病药物的潜在靶点 . 大多数设计的化合物表现出良好的激动活性 .
构型和构象研究
六氢吡啶并[2,1-c][1,4]噁嗪-8(1H)-酮用于构型和构象研究 . 这些研究对于理解该化合物的结构和行为至关重要 .
不对称催化合成
八氢吡啶并[2,1-c]吗啉-8-酮用于不对称催化合成哌嗪-2-酮和吗啉-2-酮 . 这种一锅法合成3-芳基/烷基哌嗪-2-酮和吗啉-2-酮,产率为38%至90%,对映体过量值高达99% .
阿普立干的中间体
该化合物用于快速合成阿普立干的中间体 . 阿普立干是一种有效的抗呕吐药物,已获得FDA批准用于预防癌症药物治疗引起的恶心和呕吐 .
批量生产和采购
作用机制
- One possibility is that it acts as an antagonist or inverse agonist at histamine H3 receptors (H3Rs) . These receptors play a role in regulating histamine synthesis and release in the brain.
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclin-dependent kinase 8 (CDK8), which is involved in regulating transcription and cell cycle progression . This interaction leads to the modulation of gene expression and cellular responses. Additionally, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one has been shown to upregulate the expression of microRNA-26b-5p, which further influences cellular processes .
Cellular Effects
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one exhibits various effects on different types of cells and cellular processes. In HepG2 cells, it has been found to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . This compound also inhibits cell proliferation, migration, and invasion, thereby demonstrating its potential as an anti-cancer agent . Furthermore, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one affects cell signaling pathways, including the NF-κB/p65 pathway, which plays a crucial role in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one involves several key interactions at the molecular level. It binds to CDK8, leading to the inhibition of its kinase activity and subsequent modulation of transcriptional regulation . This binding interaction also results in the upregulation of microRNA-26b-5p, which targets CDK8 and other downstream effectors . Additionally, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one influences gene expression by altering the activity of transcription factors and chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one continues to exert its biological effects, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one.
Transport and Distribution
Within cells and tissues, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . Post-translational modifications and targeting signals may direct Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one to specific subcellular compartments, further influencing its activity .
属性
IUPAC Name |
3,4,6,7,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSDSAYSPJYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669398 | |
| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80023-33-2 | |
| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1499670.png)











